molecular formula C8H17ClO B13204165 1-Chloro-4-methoxy-2-methylhexane

1-Chloro-4-methoxy-2-methylhexane

Cat. No.: B13204165
M. Wt: 164.67 g/mol
InChI Key: TTXSZOLYLHBMIF-UHFFFAOYSA-N
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Description

1-Chloro-4-methoxy-2-methylhexane is an organic compound with the molecular formula C8H17ClO It is a derivative of hexane, where the hexane chain is substituted with a chlorine atom at the first position, a methoxy group at the fourth position, and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxy-2-methylhexane can be synthesized through several methods. One common approach involves the chlorination of 4-methoxy-2-methylhexane using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methoxy-2-methylhexane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of 4-methoxy-2-methylhexanol or corresponding amines.

    Oxidation: Formation of 4-methoxy-2-methylhexanal or 4-methoxy-2-methylhexanone.

    Reduction: Formation of 4-methoxy-2-methylhexane.

Scientific Research Applications

1-Chloro-4-methoxy-2-methylhexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-4-methoxy-2-methylhexane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include metabolic processes where the compound is metabolized to form active or inactive metabolites.

Comparison with Similar Compounds

    1-Chloro-2-methylhexane: Similar structure but lacks the methoxy group, leading to different chemical properties and reactivity.

    4-Methoxy-2-methylhexane: Lacks the chlorine atom, affecting its reactivity in substitution reactions.

    1-Chloro-4-methoxypentane: Shorter carbon chain, resulting in different physical and chemical properties.

Uniqueness: 1-Chloro-4-methoxy-2-methylhexane is unique due to the presence of both chlorine and methoxy substituents on the hexane chain

Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

1-chloro-4-methoxy-2-methylhexane

InChI

InChI=1S/C8H17ClO/c1-4-8(10-3)5-7(2)6-9/h7-8H,4-6H2,1-3H3

InChI Key

TTXSZOLYLHBMIF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)CCl)OC

Origin of Product

United States

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